molecular formula C7H3ClFN B042565 2-Chloro-4-fluorobenzonitrile CAS No. 60702-69-4

2-Chloro-4-fluorobenzonitrile

Cat. No. B042565
CAS RN: 60702-69-4
M. Wt: 155.55 g/mol
InChI Key: PGKPNNMOFHNZJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorobenzonitriles typically involves halogen exchange reactions or direct fluorination of corresponding chlorobenzonitriles. For instance, 4-fluorobenzonitrile has been prepared by fluorinating 4-chlorobenzonitrile with potassium fluoride under high temperatures, achieving high yields and purity (S. Zhi, 2001). Similarly, halogen exchange fluorination has been employed for synthesizing difluorobenzonitriles, indicating potential methodologies for 2-chloro-4-fluorobenzonitrile synthesis (H. Suzuki & Y. Kimura, 1991).

Molecular Structure Analysis

The molecular structure of halogenated benzonitriles, such as 2-chloro-4-fluorobenzonitrile, can be studied through various spectroscopic and computational methods. These analyses provide insights into the bond lengths, bond angles, and overall geometry of the molecule, facilitating its use in targeted chemical syntheses.

Chemical Reactions and Properties

Compounds like 2-chloro-4-fluorobenzonitrile participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr), due to the presence of electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack. The fluorine atom, in particular, can be selectively substituted, offering pathways to synthesize mercaptobenzonitriles and other halo-substituted derivatives (Tony Taldone et al., 2012).

Scientific Research Applications

  • Arylation of Fluorinated Benzonitriles : The compound serves as a reagent for arylating fluorinated benzonitriles, leading to the synthesis of 2- and 4-cyanobiphenyls, which are important in creating fluorinated cyanobisarenes (Peshkov et al., 2019).

  • Substitution Reactions : It undergoes selective substitution of fluorine with chlorine or bromine, not iodine, to produce various halo-substituted mercaptobenzonitriles. These reactions are crucial in medicinal chemistry (Taldone et al., 2012).

  • Spectroscopic Studies : The compound's properties have been studied using resonance enhanced multiphoton ionization and mass analyzed threshold ionization spectroscopy, providing insights into its electronic structure (Zhao et al., 2018).

  • Intermediates in Synthesis : It's been used in the synthesis of 2,4-dibromo-5-fluorobenzonitrile, offering potential for fluoroquinolone intermediates, which are valuable in pharmaceuticals (Qiong et al., 1998).

  • Quinazolines Synthesis : The compound is also utilized in the preparation of 2,4-diaminoquinazolines, a class of compounds with numerous pharmaceutical applications (Hynes et al., 1991).

  • Electrochemical Studies : Its electrochemical reduction in acetonitrile follows a stepwise mechanism, vital for understanding its reactivity and applications in various electrochemical processes (Muthukrishnan & Sangaranarayanan, 2007).

  • Catalysis : It's involved in catalytic processes, for instance, in the chemical fixation of carbon dioxide with 2-aminobenzonitriles to produce quinazoline-2,4(1H,3H)-diones (Kimura et al., 2012).

Safety And Hazards

2-Chloro-4-fluorobenzonitrile is toxic in contact with skin, harmful if swallowed, and harmful if inhaled. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

2-chloro-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKPNNMOFHNZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209524
Record name 2-Chloro-4-fluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorobenzonitrile

CAS RN

60702-69-4
Record name 2-Chloro-4-fluorobenzonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluorobenzonitrile
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Record name 2-Chloro-4-fluorobenzonitrile
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Record name 2-chloro-4-fluorobenzonitrile
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Record name 2-CHLORO-4-FLUOROBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
K Aikawa, M Asano, K Ono, N Habuka, J Yano… - Bioorganic & medicinal …, 2017 - Elsevier
… Condensation of amino acids 27a, b with 2-chloro-4-fluorobenzonitrile 28 afforded 29a, b in 72 and 100% yield, respectively. Treatment of 29a, b with Meldrum's acid, and the …
Number of citations: 37 www.sciencedirect.com
W Wang, J Niu, Z Yang - Journal of hazardous materials, 2020 - Elsevier
… action of Raney Ni (R-Ni) and nascent hydrogen (Nas-H 2 ), three compounds (50 mg L −1 , 90 ml), ie, acrylamide, 2, 6-dibromo-4-nitrophenol and 2-chloro-4-fluorobenzonitrile …
Number of citations: 11 www.sciencedirect.com
M Jikei, H Itoh, N Yoshida, Y Inai… - Journal of Polymer …, 2009 - Wiley Online Library
… 2-Chloro-4-(3,5-hydroxyphenoxy)benzonitrile as an AB 2 monomer was prepared from 3,5-dimethoxyphenol and 2-chloro-4-fluorobenzonitrile as the starting materials, as shown in …
Number of citations: 20 onlinelibrary.wiley.com
MJ Meyers, GB Arhancet, SL Hockerman… - Journal of medicinal …, 2010 - ACS Publications
… A mixture of 2-chloro-4-fluorobenzonitrile (20.0 g, 129 mmol), hydrazine monohydrate (9.4 mL, 193 mmol), and ethanol (80 mL) was refluxed for 4 h. The mixture was diluted with water (…
Number of citations: 99 pubs.acs.org
F Glaser, CB Larsen, C Kerzig, OS Wenger - … & Photobiological Sciences, 2020 - Springer
… We started our photochemical studies with the reduction of 2-chloro-4-fluorobenzonitrile (1) to 4-fluorobenzonitrile, using 1.25 eq. of TDAE in acetone-d6. After 2 hours of irradiation at …
Number of citations: 35 link.springer.com
S Yamamoto, N Tomita, Y Suzuki, T Suzaki… - Bioorganic & medicinal …, 2012 - Elsevier
… 3,5-Dimethylpyrazole 30 was deprotonated with sodium hydride and then treated with 2-chloro-4-fluorobenzonitrile to give 1-phenylpyrazole 31. Pyrazole 31 was halogenated at the 4-…
Number of citations: 34 www.sciencedirect.com
A Sato, Y Fukase, M Kono, A Ochida, T Oda… - …, 2019 - Wiley Online Library
… S N Ar reactions of alcohols 26 or 27 with 2-chloro-4-fluorobenzonitrile and subsequent deprotection of the Boc group afforded amines 28 and 29. Amidation of morpholine carboxylic …
M Ahamed, D Van Veghel, C Ullmer… - Frontiers in …, 2016 - frontiersin.org
… 2-Chloro-4-fluorobenzonitrile was purchased from TCI Europe (Zwijndrecht, Belgium). All other chemicals and solvents were obtained from Acros Organics (Geel, Belgium), Sigma-…
Number of citations: 26 www.frontiersin.org
Z Zhao, F Niu, P Li, H Wang, Z Zhang… - Journal of the …, 2022 - ACS Publications
… In the case of 2-chloro-4-fluorobenzonitrile, nearly quantitative conversion to 4-fluorobenzonitrile was realized with an isolated yield of 86%. Collectively these data demonstrate that ZrO …
Number of citations: 11 pubs.acs.org
I Tsukamoto, H Koshio, S Akamatsu… - Bioorganic & medicinal …, 2008 - Elsevier
… 2-Chloro-4-(5-methyl-1H-pyrazol-1-yl)benzoic acid (4g) was synthesized from 2-chloro-4-fluorobenzonitrile (5) and 3-methylpyrazole, which was then hydrolyzed7, 8 via a benzamide …
Number of citations: 12 www.sciencedirect.com

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